N-(4-ethylphenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine
Description
N-(4-ethylphenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine is a compound that belongs to the class of benzoxadiazoles. Benzoxadiazoles are heterocyclic compounds containing a benzene ring fused to an oxadiazole ring. This particular compound is characterized by the presence of an ethyl group at the 4-position of the phenyl ring and a nitro group at the 7-position of the benzoxadiazole ring.
Properties
IUPAC Name |
N-(4-ethylphenyl)-4-nitro-2,1,3-benzoxadiazol-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3/c1-2-9-3-5-10(6-4-9)15-11-7-8-12(18(19)20)14-13(11)16-21-17-14/h3-8,15H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GALDHROMVFISEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=CC=C(C3=NON=C23)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine typically involves the nitration of a precursor benzoxadiazole compound followed by the introduction of the ethylphenylamine group. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise temperature and concentration controls. The subsequent amination step can be performed using catalytic hydrogenation or other suitable methods to introduce the ethylphenylamine group efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylphenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various substituted benzoxadiazole derivatives, which can have different functional groups replacing the nitro group.
Scientific Research Applications
N-(4-ethylphenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a fluorescent probe due to its benzoxadiazole core.
Industry: The compound can be used in the development of new materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the benzoxadiazole core can interact with various biological molecules. The compound may exert its effects through the modulation of enzyme activity or by acting as a fluorescent probe to study molecular interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methylphenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine
- N-(4-ethylphenyl)-7-amino-2,1,3-benzoxadiazol-4-amine
- N-(4-ethylphenyl)-7-nitro-2,1,3-benzoxadiazol-5-amine
Uniqueness
N-(4-ethylphenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine is unique due to the specific positioning of the nitro and ethyl groups, which can influence its chemical reactivity and biological activity. The presence of the nitro group at the 7-position and the ethyl group at the 4-position of the phenyl ring distinguishes it from other similar compounds and can result in different physical and chemical properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
